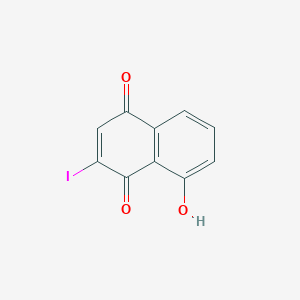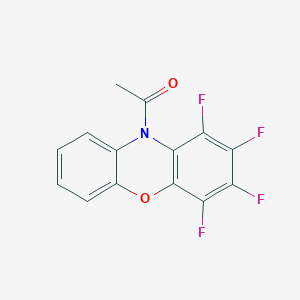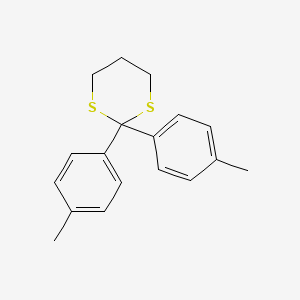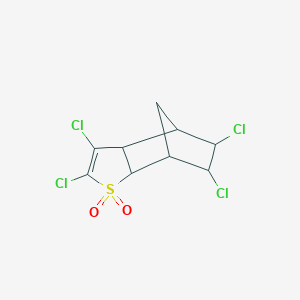![molecular formula C14H16ClN3 B14361620 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole CAS No. 94361-37-2](/img/structure/B14361620.png)
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to a cyclopentyl ring, which is further linked to a triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the N-alkylation of 1,2,4-triazole with a suitable precursor such as 4-chlorophenylcyclopentylmethyl bromide. The reaction typically requires the use of a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, inhibiting their activity. This inhibition can affect various metabolic pathways, leading to the compound’s biological effects . Additionally, the phenyl and cyclopentyl groups may interact with other enzyme active sites, enhancing the compound’s potency and selectivity.
Comparación Con Compuestos Similares
1-{[1-(4-Chlorophenyl)cyclopentyl]methyl}-1H-1,2,4-triazole can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pentan-3-ol:
1,2,4-Triazole: A simpler triazole compound that serves as a core structure for many derivatives with diverse biological activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with multiple molecular targets, making it a versatile compound in scientific research and industrial applications.
Propiedades
Número CAS |
94361-37-2 |
|---|---|
Fórmula molecular |
C14H16ClN3 |
Peso molecular |
261.75 g/mol |
Nombre IUPAC |
1-[[1-(4-chlorophenyl)cyclopentyl]methyl]-1,2,4-triazole |
InChI |
InChI=1S/C14H16ClN3/c15-13-5-3-12(4-6-13)14(7-1-2-8-14)9-18-11-16-10-17-18/h3-6,10-11H,1-2,7-9H2 |
Clave InChI |
ZGNXRRVAYVDWLR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CN2C=NC=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Hydrazinylidenemethoxy)methyl]pyridin-1-ium chloride](/img/structure/B14361556.png)
![10,10'-(Propane-1,3-diyl)di(benzo[g]pteridine-2,4(3H,10H)-dione)](/img/structure/B14361557.png)

![2-[2-(4-Methylphenyl)aziridin-1-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14361563.png)





![1-[3-(Benzenesulfonyl)propoxy]-4-chlorobenzene](/img/structure/B14361603.png)



![5-{[Bis(2-hydroxyethyl)amino]methyl}-8-nitroquinolin-6-ol](/img/structure/B14361628.png)
